molecular formula C15H21NO2 B4432288 1-[2-(2-methylphenoxy)propanoyl]piperidine

1-[2-(2-methylphenoxy)propanoyl]piperidine

Cat. No. B4432288
M. Wt: 247.33 g/mol
InChI Key: CQKBDWHOWFJPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methylphenoxy)propanoyl]piperidine, also known as MPP or MPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a derivative of piperidine and has been synthesized through various methods. The compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[2-(2-methylphenoxy)propanoyl]piperidine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of cocaine and other stimulants.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. The compound has been shown to increase dopamine levels in the brain, leading to increased motor activity and improved cognitive function. This compound has also been shown to have analgesic effects and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

1-[2-(2-methylphenoxy)propanoyl]piperidine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in pure form. This compound has also been shown to have unique biochemical and physiological effects, making it a promising candidate for further research. However, there are also limitations to the use of this compound in laboratory experiments. The compound has been shown to be toxic in high doses and may have adverse effects on animal subjects.

Future Directions

There are several future directions for research involving 1-[2-(2-methylphenoxy)propanoyl]piperidine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease. This compound may also be useful in the development of new drugs for the treatment of pain. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

1-[2-(2-methylphenoxy)propanoyl]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a unique mechanism of action and can affect the release of neurotransmitters in the brain. This compound has been used in studies investigating the role of dopamine in Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-(2-methylphenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-8-4-5-9-14(12)18-13(2)15(17)16-10-6-3-7-11-16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKBDWHOWFJPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.